1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chloro-substituted methoxyphenyl group and a trifluoroethyl urea moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2,2,2-trifluoroethyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction using larger quantities of starting materials and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may find applications in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)thiourea: This compound features a thiourea moiety instead of a urea moiety, which may result in different chemical and biological properties.
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)carbamate: The carbamate analog may exhibit different reactivity and applications compared to the urea derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c1-18-8-3-2-6(11)4-7(8)16-9(17)15-5-10(12,13)14/h2-4H,5H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXQAJJYTSKALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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